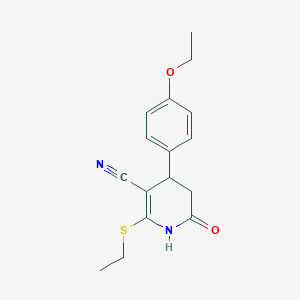

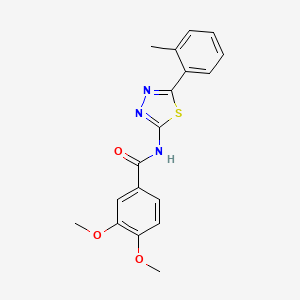

4-(4-Ethoxyphenyl)-2-(ethylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include other names the compound is known by.

Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule of a compound. Techniques used can include spectroscopy, crystallography, or computational chemistry methods.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, chemical stability, etc.Scientific Research Applications

Spectroscopic Analysis and Optical Properties

- Pyridine derivatives have been studied for their structural features using IR and electronic spectroscopy, and their optical properties via UV–vis absorption and fluorescence spectroscopy. These compounds, including similar pyridine derivatives, exhibit varied emission spectra influenced by their substituents (Cetina et al., 2010).

Antimicrobial Activities

- Some derivatives of pyridine have been synthesized and tested for antimicrobial activities. These compounds show potential against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against fungi like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

Solar Cell Applications

- Pyridine derivatives have been used in the design of small molecules for bulk-heterojunction solar cells. These molecules consist of electron donating and accepting groups and exhibit properties like enhanced intramolecular charge transfer and reduced band gap, which are crucial for photovoltaic applications (Gupta et al., 2015).

Structural and Material Properties

- The synthesis of novel dihydropyridine derivatives and their characterization through various spectroscopic methods reveal insights into solute–solvent and solute–solute interactions, helping to understand the structure-making or structure-breaking nature of these compounds (Baluja & Talaviya, 2016).

Antifibrotic Agents

- Certain pyridone derivatives have been evaluated for their antifibrotic activity, with some showing potent effects without harmful side effects on liver and kidney functions. This indicates their potential use in medicinal chemistry (Ismail & Noaman, 2005).

Corrosion Inhibition

- Pyrimidine derivatives, similar in structure to the compound , have been found effective in reducing copper corrosion in saline solutions, indicating their potential as corrosion inhibitors (Khaled et al., 2011).

Safety And Hazards

This involves studying the potential hazards associated with the compound. It includes toxicity, flammability, environmental impact, etc.

Future Directions

This involves potential future research directions. It could include potential applications, modifications to improve properties, environmental impact reduction, etc.

properties

IUPAC Name |

4-(4-ethoxyphenyl)-6-ethylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-3-20-12-7-5-11(6-8-12)13-9-15(19)18-16(21-4-2)14(13)10-17/h5-8,13H,3-4,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJRSYJSIOTULO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethoxyphenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-3-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2921150.png)

![[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2921151.png)

![4-ethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2921152.png)

![(Z)-1-(3-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2921153.png)

![7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2921154.png)

![N-methyl-2-[(3-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2921159.png)

![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2921160.png)

![N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2921163.png)

![N-(3,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921165.png)